![molecular formula C14H26N2O3 B8716656 2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel-](/img/structure/B8716656.png)
2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel- is a complex organic compound that belongs to the class of pyridopyrazines. This compound is characterized by its unique structure, which includes a hydroxymethyl group and a tert-butoxycarbonyl (BOC) protecting group. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel- typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, such as a substituted piperidine, with a hydrazine derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The intermediate product is then protected with a BOC group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the BOC protecting group using reagents such as trifluoroacetic acid (TFA) or hydrogenation with palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Deprotected amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the BOC group can be selectively removed to reveal an active amine. This dual functionality allows the compound to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
(7R,9aS)-7-hydroxymethyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine: Lacks the BOC protecting group, making it more reactive.
(7R,9aS)-2-BOC-7-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine: Contains a methyl group instead of a hydroxymethyl group, altering its reactivity and biological activity.
Uniqueness
The presence of both the BOC protecting group and the hydroxymethyl group in 2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel- provides a unique combination of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl (7R,9aS)-7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3/t11-,12+/m1/s1 |
InChI Key |
UKFJLHLYPJBMCY-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@@H](CC[C@H]2C1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



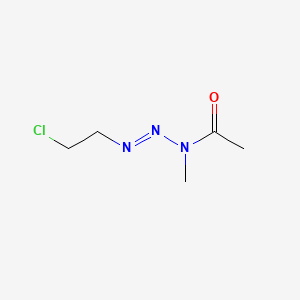
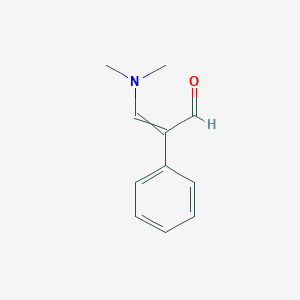
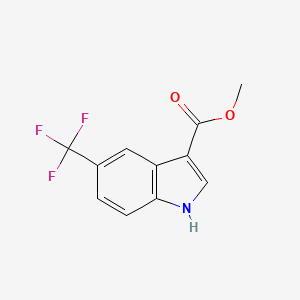
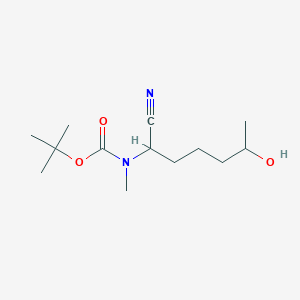
![N-cyclohexyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B8716597.png)
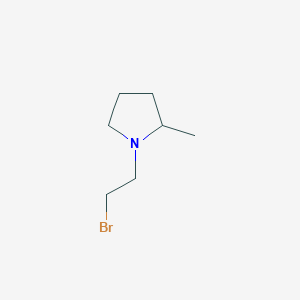
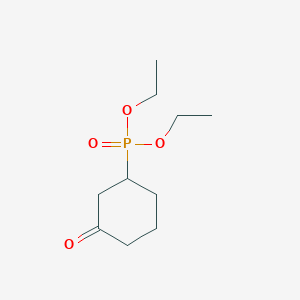
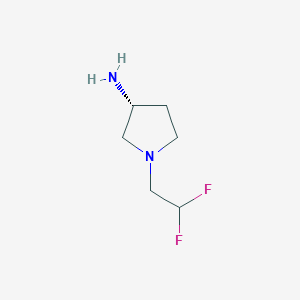
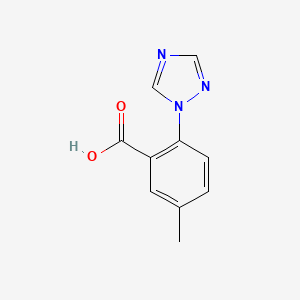

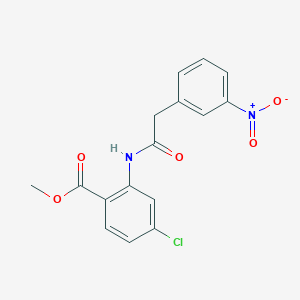
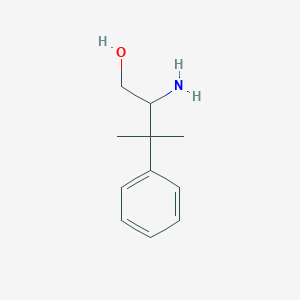
![Bicyclo[2.2.2]octane-2,3-dione](/img/structure/B8716661.png)
